molecular formula C7H10N4O2 B12638435 Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-

Cat. No.: B12638435
M. Wt: 182.18 g/mol
InChI Key: NIRKMVGGRIBEAI-UHFFFAOYSA-N
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Description

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring . The reaction is usually carried out in an aqueous medium, which makes it environmentally friendly .

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, preventing its polymerization .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

4-morpholin-2-yltriazole-1-carbaldehyde

InChI

InChI=1S/C7H10N4O2/c12-5-11-4-6(9-10-11)7-3-8-1-2-13-7/h4-5,7-8H,1-3H2

InChI Key

NIRKMVGGRIBEAI-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CN(N=N2)C=O

Origin of Product

United States

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